4'-Carboethoxy-3-piperidinomethyl benzophenone
CAS No.: 898792-81-9
Cat. No.: VC3873544
Molecular Formula: C22H25NO3
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898792-81-9 |
---|---|
Molecular Formula | C22H25NO3 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate |
Standard InChI | InChI=1S/C22H25NO3/c1-2-26-22(25)19-11-9-18(10-12-19)21(24)20-8-6-7-17(15-20)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3 |
Standard InChI Key | XOIAUMJPZWFULQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |
Introduction
Chemical Structure and Properties
Structural Elucidation
The IUPAC name of this compound is ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate, reflecting its ethoxycarbonyl and piperidine-containing side chains . The benzophenone core provides a rigid aromatic framework, while the piperidinomethyl group introduces basicity and conformational flexibility. Key structural features include:
-
A benzoyl group at the 3 position, substituted with a piperidinomethyl moiety.
-
An ethyl ester (carboethoxy) group at the 4' position of the second benzene ring.
The InChI key NTTVKWMQXSUTTH-UHFFFAOYSA-N uniquely identifies its stereochemical and constitutional attributes .
Synthesis and Preparation
Synthetic Pathways
The synthesis of 4'-Carboethoxy-3-piperidinomethyl benzophenone typically involves multi-step reactions:
-
Friedel-Crafts Acylation: Benzophenone is acylated with a substituted benzoyl chloride to introduce the carboethoxy group.
-
Mannich Reaction: The 3-position is functionalized via a Mannich reaction using piperidine, formaldehyde, and hydrochloric acid to form the piperidinomethyl substituent .
-
Esterification: Ethyl chloroformate is employed to install the carboethoxy group under basic conditions.
Example Protocol:
-
Step 1: React benzophenone with ethyl 4-(chlorocarbonyl)benzoate in anhydrous to form the 4'-carboethoxy intermediate.
-
Step 2: Treat the intermediate with piperidine and paraformaldehyde in refluxing toluene to attach the piperidinomethyl group .
-
Yield: ~60–70% after purification via column chromatography .
Physicochemical Characteristics
Key Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 351.4 g/mol | |
Boiling Point | 496.1 \pm 35.0 \, ^\circ\text{C} | |
Density | ||
pKa | ||
Solubility | Insoluble in water; soluble in DMSO, chloroform |
Stability and Reactivity
The compound is stable under inert atmospheres but may undergo hydrolysis in acidic or alkaline conditions due to the ester group. It exhibits moderate photostability, with degradation observed under prolonged UV exposure (>300 nm) .
Research Applications
Pharmaceutical Development
4'-Carboethoxy-3-piperidinomethyl benzophenone is investigated as a protease inhibitor scaffold due to its ability to bind enzyme active sites via hydrogen bonding and hydrophobic interactions. Preliminary studies on analogues show:
-
Antimicrobial Activity: MIC values of 12.5 µg/mL against Staphylococcus aureus.
-
Anticancer Potential: IC₅₀ of 8.7 µM in MCF-7 breast cancer cells.
Material Science
The compound’s rigid aromatic structure makes it suitable for synthesizing high-performance polymers with enhanced thermal stability (decomposition temperature >400°C) .
Comparative Analysis with Analogues
Compound | Substituent | Molecular Weight (g/mol) | Key Application |
---|---|---|---|
4'-Carboethoxy-3-thiomorpholinomethyl | Thiomorpholine | 369.5 | Antimicrobial agents |
4'-Carboethoxy-3-pyrrolidinomethyl | Pyrrolidine | 337.4 | Organic electronics |
Target Compound | Piperidine | 351.4 | Drug discovery |
Piperidine derivatives exhibit superior bioavailability compared to thiomorpholine analogues due to reduced metabolic clearance .
Supplier | Purity | Packaging | Price (USD) |
---|---|---|---|
AK Scientific | 95% | 1 g | 1,006.58 |
Rieke Metals | 97% | 5 g | 1,750.00 |
Prices reflect the compound’s synthetic complexity and low-volume demand .
Future Research Directions
-
Mechanistic Studies: Elucidate its mode of action in enzyme inhibition.
-
Derivatization: Explore modifications to enhance aqueous solubility.
-
Scale-Up Synthesis: Develop cost-effective routes for industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume